6-Chloropurine

Catalog No.
S619776
CAS No.
87-42-3
M.F
C5H3ClN4
M. Wt
154.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloropurine

CAS Number

87-42-3

Product Name

6-Chloropurine

IUPAC Name

6-chloro-7H-purine

Molecular Formula

C5H3ClN4

Molecular Weight

154.56 g/mol

InChI

InChI=1S/C5H3ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10)

InChI Key

ZKBQDFAWXLTYKS-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=NC=N2)Cl

Synonyms

6-Chloro-9H-purine; NSC 744;

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)Cl

Isomeric SMILES

C1=NC2=NC=NC2=C(N1)Cl

Organic Synthesis:

-Chloropurine serves as a valuable starting material for the synthesis of other purine derivatives, particularly 9-alkylpurines. This process involves the alkylation of 6-chloropurine with various substituted alkyl halides in dimethyl sulfoxide (DMSO). These synthesized 9-alkylpurines find applications in various research areas, including medicinal chemistry and material science.

Biochemical Studies:

Studies have explored the metabolic effects of 6-chloropurine in vivo and in vitro. It exhibits a slight inhibitory effect on nucleic acid biosynthesis and has been shown to decrease the utilization of acetate for lipid synthesis and glycine incorporation in protein synthesis []. These findings provide insights into the potential mechanisms of action of 6-chloropurine and its derivatives.

6-Chloropurine is a halogenated purine derivative with the molecular formula C5H3ClN4C_5H_3ClN_4. It features a chlorine atom at the sixth position of the purine ring, which significantly influences its chemical properties and biological activities. This compound is structurally related to adenine and guanine, being part of the broader family of nucleobases that are essential for various biological processes.

  • 6-Chloropurine should be handled with care as it may be harmful if inhaled, ingested, or absorbed through the skin [].
  • It is recommended to consult safety data sheets (SDS) before handling this compound [].
, primarily due to its electrophilic nature. Notable reactions include:

  • Aryl Substitution: 6-Chloropurine can undergo direct arylation with aromatic compounds in the presence of aluminum chloride, yielding highly functionalized C6-aryl-substituted purines .
  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the synthesis of diverse purine derivatives .
  • Dechlorination: Under certain conditions, 6-chloropurine can be dechlorinated to produce other purines .

6-Chloropurine exhibits significant biological activity, particularly in the realm of cancer research. It has been identified as a potential antitumor agent, capable of inducing apoptosis and G2/M cell cycle arrest in cancer cells . Additionally, it serves as a precursor for various nucleosides that possess cytotoxic properties, making it valuable in therapeutic applications.

The synthesis of 6-chloropurine can be achieved through several methods:

  • Chlorination of Acetyl Hypoxanthine: A common method involves reacting acetyl hypoxanthine with phosphorus oxychloride in the presence of a tertiary amine catalyst at elevated temperatures (70-105 °C). This method typically yields 6-chloropurine after cooling and pH adjustment .
  • Direct Arylation: As mentioned earlier, 6-chloropurine can be synthesized via direct arylation with aromatics using aluminum chloride as a catalyst .

6-Chloropurine is primarily used in research and pharmaceutical development:

  • Antitumor Research: Its derivatives are being explored for their potential use as anticancer agents due to their ability to induce cell death in malignant cells .
  • Nucleotide Synthesis: It serves as a building block for synthesizing modified nucleotides and nucleosides, which are crucial for various biochemical studies and drug development.

Studies on 6-chloropurine interactions indicate its potential for forming complexes with DNA and RNA, influencing nucleic acid metabolism. Its derivatives have been shown to interact with cellular enzymes involved in nucleotide synthesis and repair mechanisms, thereby affecting cellular proliferation and apoptosis pathways .

Several compounds share structural similarities with 6-chloropurine. Here are some notable examples:

Compound NameStructureUnique Features
AdenineC5H5N5Natural nucleobase; essential for DNA/RNA
GuanineC5H5N5OContains an oxygen atom; involved in energy transfer
2-AminopurineC5H7N5Amino group at position 2; used in mutagenesis studies
8-ChloroadenosineC10H12ClN5O4Chlorinated adenosine derivative; antiviral properties

Each compound exhibits unique biological activities and applications, but 6-chloropurine stands out due to its specific chlorination pattern that enhances its reactivity and biological effects.

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

154.0046238 g/mol

Monoisotopic Mass

154.0046238 g/mol

Heavy Atom Count

10

UNII

OH8700156W

GHS Hazard Statements

Aggregated GHS information provided by 204 companies from 5 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antineoplastic Agents

Pictograms

Irritant

Irritant

Other CAS

133762-83-1
87-42-3

Wikipedia

6-chloropurine

Dates

Modify: 2023-09-14

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